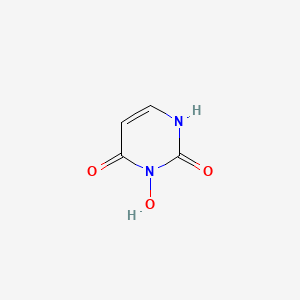

3-hydroxy-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-1H-pyrimidine-2,4-dione is a heterocyclic compound featuring a pyrimidine backbone with two ketone groups at positions 2 and 4 and a hydroxyl group at position 3. Pyrimidine-2,4-diones are fundamental in nucleic acid chemistry, serving as the core structure for thymine and uracil . Modifications at position 3, such as hydroxylation, may alter electronic properties, solubility, and biological activity compared to natural pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic conditions. Another method includes the reaction of cyanoacetamide with formamide in the presence of a base, followed by hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated pyrimidines and nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological and chemical properties.

Scientific Research Applications

3-Hydroxy-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.

Medicine: Derivatives of this compound are investigated for their potential as antiviral and anticancer agents.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication and repair. The pathways involved often include the modulation of gene expression and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural Pyrimidine Derivatives: Thymine and Uracil

- Thymine (5-Methylpyrimidine-2,4-dione) : A natural nucleobase in DNA, thymine lacks a hydroxyl group at position 3 but features a methyl group at position 5. Its rigidity and hydrogen-bonding capacity (via N–H and carbonyl groups) enable base pairing with adenine .

- Uracil (Pyrimidine-2,4-dione) : Found in RNA, uracil replaces thymine and lacks the 5-methyl group. Both thymine and uracil exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonds, a property likely shared by 3-hydroxy-1H-pyrimidine-2,4-dione but modulated by its polar hydroxyl group .

a) 5-Substituted Derivatives

- 5-(2-Hydroxyethyl)pyrimidine-2,4-dione : Synthesized via alkylation and acetylation reactions, this derivative demonstrates enhanced solubility in polar solvents due to the hydroxyethyl side chain. Its melting point (83–84°C for related compounds) is lower than thymine, reflecting reduced crystallinity .

- 5-(Hydroxymethyl)pyrimidine-2,4-dione: A thymine analog with a hydroxymethyl group at position 5.

b) 3-Substituted Derivatives

- 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione : Bulky substituents at position 3 (e.g., cyclohexyl) introduce steric hindrance, reducing reactivity at the pyrimidine ring. Such derivatives are often explored for pharmaceutical applications due to their stability and tunable electronic profiles .

c) 6-Substituted Derivatives

- 6-Amino-1,3-dimethylpyrimidine-2,4-dione: The amino group at position 6 enhances basicity (pKa ~8.36 for similar compounds) and enables participation in hydrogen bonding, akin to the hydroxyl group in this compound .

Comparative Data Table

Key Research Findings

- Synthetic Routes : Derivatives like 5-(2-hydroxyethyl)pyrimidine-2,4-dione are synthesized via nucleophilic substitution or hydrolysis of acetoxy intermediates . The 3-hydroxy variant may require regioselective hydroxylation or protective group strategies.

- Crystal Packing : Pyrimidine-2,4-diones exhibit intermolecular H···H, O···H, and H···C interactions, stabilizing their crystal lattices. Bulky substituents (e.g., cyclohexyl) reduce packing efficiency but enhance thermal stability .

Properties

CAS No. |

766-44-9 |

|---|---|

Molecular Formula |

C4H4N2O3 |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

3-hydroxy-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O3/c7-3-1-2-5-4(8)6(3)9/h1-2,9H,(H,5,8) |

InChI Key |

DUXOCKGSBICXJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)N(C1=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.